B1578631 Alyteserin-2a

Alyteserin-2a

Cat. No.: B1578631
Attention: For research use only. Not for human or veterinary use.
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Description

Alyteserin-2a is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Overview : Alyteserin-2a exhibits antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria. Its potential as an antimicrobial agent is especially relevant in the context of rising antibiotic resistance.

Enhanced Antimicrobial Activity : Research has shown that modifications to this compound can significantly enhance its antimicrobial efficacy. For instance, analogues with increased cationicity demonstrated up to a 16-fold increase in potency against multidrug-resistant strains, such as Acinetobacter baumannii and Stenotrophomonas maltophilia .

Peptide Variant Minimum Inhibitory Concentration (MIC) Cytotoxicity (LC₅₀)
This compound32 µM185 µM
D-Lysine Substituted8 µM65 µM

These findings indicate that while enhancing antimicrobial activity, careful consideration must be given to cytotoxicity levels.

Insulinotropic Effects

Mechanism of Action : this compound has been shown to stimulate insulin release from pancreatic β-cells. At concentrations as low as 30 nm, it can increase insulin secretion significantly . This effect is mediated through membrane depolarization and an increase in intracellular calcium levels.

Case Study : In a study involving high-fat-fed mice, administration of a modified version of this compound resulted in improved glucose tolerance and enhanced insulin release post-glucose load .

Concentration (nm) Insulin Release (% of Basal)
30296 ± 26%
300Significant increase (p < 0.001)

Antitumor Potential

Research Insights : The structural flexibility of this compound limits its application as an antitumor agent. However, innovative approaches such as hydrocarbon stapling have been explored to enhance its stability and biological activity .

Antitumor Activity Evaluation : Modified peptides displayed improved helicity and protease resistance, leading to enhanced antitumor activity compared to the native peptide. For example, the stapled variant this compound-Sp3 exhibited significant improvements in biological activity, suggesting its potential as a lead compound for antitumor drug development .

Peptide Variant Helicity Improvement Antitumor Activity
This compoundBaselineLimited
This compound-Sp3SignificantEnhanced

Properties

bioactivity

Antibacterial

sequence

ILGKLLSTAAGLLSNL

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.